

An In-depth Technical Guide to Annphenone: Solubility and Stability Studies

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Annphenone**, a novel synthetic compound with significant therapeutic potential. The focus of this document is on its aqueous and organic solubility, as well as its stability under various stress conditions, which are critical parameters for successful drug formulation and development.

Solubility Profile of Annphenone

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. Understanding the solubility of **Annphenone** in various solvent systems is essential for the development of both oral and parenteral dosage forms.

The equilibrium solubility of **Annphenone** was determined using the established shake-flask method.

- Preparation: An excess amount of **Annphenone** powder was added to 5 mL of each selected solvent in a sealed glass vial.
- Equilibration: The vials were placed in a temperature-controlled orbital shaker set to 250 RPM. The temperature was maintained at either 25°C or 37°C. The samples were agitated for 48 hours to ensure equilibrium was reached.



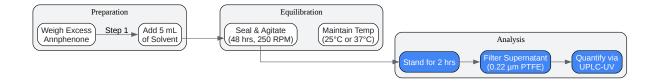
- Sampling & Analysis: After 48 hours, the samples were allowed to stand for 2 hours. The supernatant was then carefully withdrawn and filtered through a 0.22 μm PTFE syringe filter to remove undissolved solids.
- Quantification: The concentration of **Annphenone** in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][2] The analysis was performed in triplicate for each solvent and temperature condition.

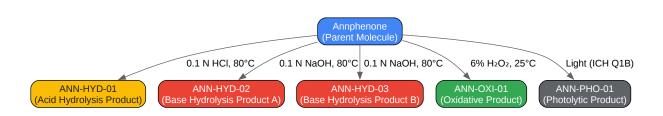
The following table summarizes the equilibrium solubility of **Annphenone** in common pharmaceutical solvents at 25°C and 37°C.

Solvent System	Solubility at 25°C (mg/mL)	Solubility at 37°C (mg/mL)	Classification
Purified Water	0.015	0.028	Practically Insoluble
Phosphate Buffer (pH 7.4)	0.018	0.031	Practically Insoluble
0.1 N HCl (pH 1.2)	0.012	0.025	Practically Insoluble
Ethanol	15.2	25.8	Soluble
Propylene Glycol	22.5	38.4	Freely Soluble
PEG 400	45.1	72.3	Freely Soluble
Dimethyl Sulfoxide (DMSO)	110.7	185.2	Very Soluble

 Data presented are mean values (n=3). Solubility classifications are based on USP guidelines.







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References

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- 2. Analytical methods for the determination of bisphenol A in food PubMed [pubmed.ncbi.nlm.nih.gov]
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